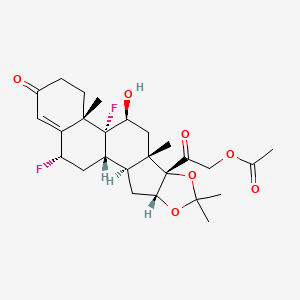
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate is a synthetic glucocorticoid compound. It is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate involves several key steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Fluorination: Introduction of fluorine atoms at the 6alpha and 9alpha positions is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: Hydroxyl groups are introduced at the 11beta and 21 positions through selective oxidation reactions.
Acetal Formation: The 16alpha,17alpha-diol is converted into an acetal using isopropylidene derivatives under acidic conditions.
Acetylation: The final step involves acetylation of the 21-hydroxy group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogenation or alkylation at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, or halogenated derivatives of the parent compound .
Applications De Recherche Scientifique
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell proliferation and differentiation.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs for conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Applied in the formulation of topical creams and ointments for the treatment of skin disorders.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. Key molecular targets include cytokines, chemokines, and adhesion molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluocinolone Acetonide: Another potent glucocorticoid with similar anti-inflammatory properties.
Triamcinolone Acetonide: Known for its use in treating allergic and inflammatory conditions.
Prednisolone: A widely used glucocorticoid for systemic inflammatory conditions.
Uniqueness
6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate is unique due to its specific fluorination pattern, which enhances its receptor binding affinity and metabolic stability, resulting in prolonged therapeutic effects .
Propriétés
Numéro CAS |
3932-49-8 |
|---|---|
Formule moléculaire |
C26H34F2O7 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H34F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h8,15-16,18-19,21,31H,6-7,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 |
Clé InChI |
LYCTYBOMOJMCRM-IUGZLZTKSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)CC[C@@]54C)F)F)O)C)OC(O2)(C)C |
SMILES canonique |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)CCC54C)F)F)O)C)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



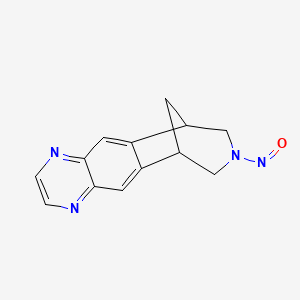
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)



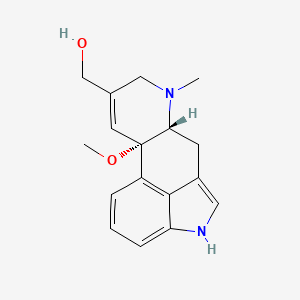
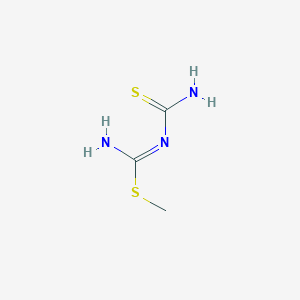

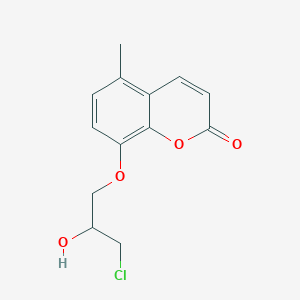
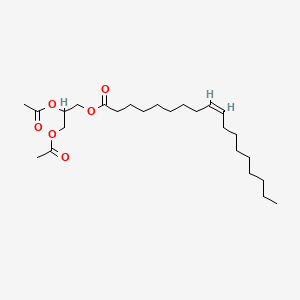

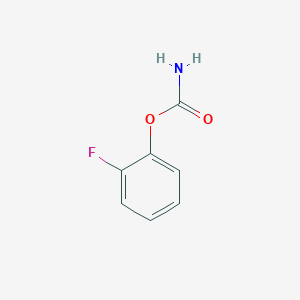
![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
